N'-{(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}pyridine-3-carbohydrazide
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Overview
Description
N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a nicotinic acid hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE typically involves the reaction of 1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with nicotinic acid hydrazide. This reaction is carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Similar in structure but contains a triazole ring instead of a pyrazole ring.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the rest of the structure.
Uniqueness
N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE is unique due to its combination of a pyrazole ring, methoxyphenyl group, and nicotinic acid hydrazide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C19H19N5O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[(E)-1-[2-(4-methoxyphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H19N5O3/c1-12(21-22-18(25)14-5-4-10-20-11-14)17-13(2)23-24(19(17)26)15-6-8-16(27-3)9-7-15/h4-11,23H,1-3H3,(H,22,25)/b21-12+ |
InChI Key |
KBPUKEBLZFHPIZ-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)/C(=N/NC(=O)C3=CN=CC=C3)/C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NNC(=O)C3=CN=CC=C3)C |
Origin of Product |
United States |
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